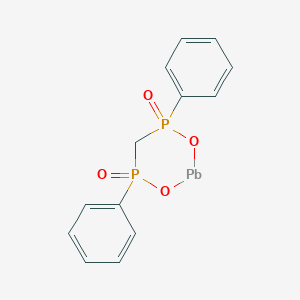
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide is a complex organophosphorus compound It is characterized by the presence of two phenyl groups and a unique dioxadiphosphaplumbinane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide typically involves the reaction of diphenylphosphine oxide with lead(IV) acetate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a dioxadiphosphaplumbinane intermediate, which is subsequently oxidized to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state species.
科学研究应用
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through various pathways, including oxidative stress and signal transduction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence key cellular processes.
相似化合物的比较
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: Similar in structure but lacks the dioxadiphosphaplumbinane ring.
Diphenylphosphine oxide: A precursor in the synthesis of the compound.
Lead(IV) acetate: Another related compound used in the synthesis.
Uniqueness
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide is unique due to its dioxadiphosphaplumbinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C13H12O4P2Pb |
|---|---|
分子量 |
501 g/mol |
IUPAC 名称 |
4,6-diphenyl-1,3,4λ5,6λ5,2λ2-dioxadiphosphaplumbinane 4,6-dioxide |
InChI |
InChI=1S/C13H14O4P2.Pb/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13;/h1-10H,11H2,(H,14,15)(H,16,17);/q;+2/p-2 |
InChI 键 |
ACKYVVXTTRWUCY-UHFFFAOYSA-L |
规范 SMILES |
C1P(=O)(O[Pb]OP1(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


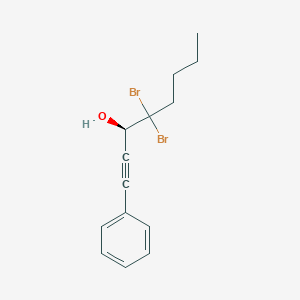
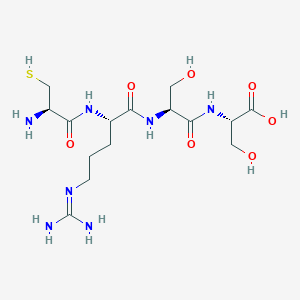

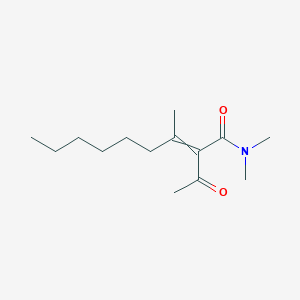
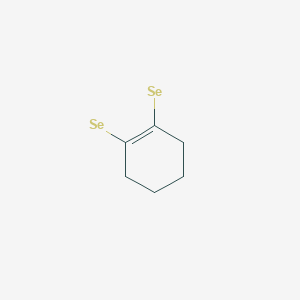
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)
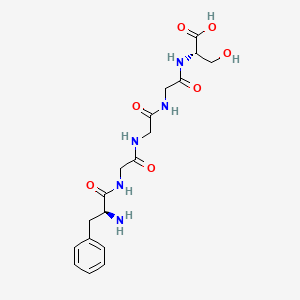
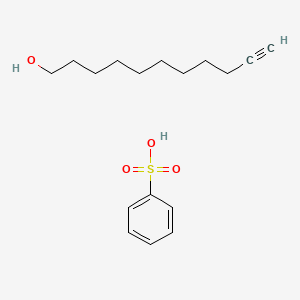
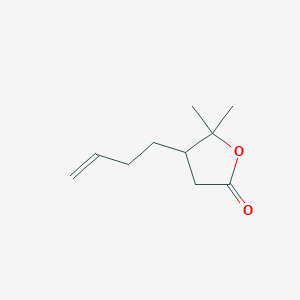
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
